molecular formula C22H23N3O4 B2398411 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide CAS No. 941972-35-6

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No.: B2398411
CAS No.: 941972-35-6
M. Wt: 393.443
InChI Key: IKSJUHGXVIZKHL-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a phenethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the phenethylacetamide moiety. Key steps may include:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Phenethylacetamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to cytotoxic effects in cancer cells. The exact pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3,4-Dimethoxyphenylpropanoic acid: Shares the 3,4-dimethoxyphenyl group but has different functional groups and applications.

    Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its pyridazine core and phenethylacetamide moiety distinguish it from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-19-10-8-17(14-20(19)29-2)18-9-11-22(27)25(24-18)15-21(26)23-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSJUHGXVIZKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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